tricalcium;magnesium;disilicate

Description

Historical Perspectives and Early Research on Merwinite

The existence of the compound 3CaO·MgO·2SiO₂ was first established in 1921 by E.S. Larsen and W.F. Foshag, who identified it in a contact-altered limestone at Crestmore, California. arizona.educambridge.org They named the newly discovered mineral "merwinite" in honor of Herbert Eugene Merwin, an American mineralogist and petrologist at the Carnegie Institute in Washington, D.C. webmineral.comhandbookofmineralogy.orgmindat.org The initial discovery was made in the Wet Weather Quarry at Crestmore. mindat.orggeologypage.com

Early research on merwinite focused on its occurrence in contact metamorphic zones, where it was found in association with other high-temperature minerals. rruff.info Following its initial discovery in California, merwinite was subsequently identified in other locations, including Scawt Hill in Antrim, Ireland; near Neihart in the Little Belt Mountains of Montana; and at Velardeña, Mexico. arizona.educambridge.org These early studies laid the groundwork for understanding the paragenesis and stability of this mineral. A restudy of merwinite from Killala, Ireland, and the type locality at Crestmore later corrected earlier reports on its optical orientation and twinning. minsocam.org

The recognition of merwinite as an artificial mineral came later, primarily from research in the field of refractory bricks. arizona.educambridge.org Patents filed in the mid-1930s by Non-Metallic Minerals Inc. specified merwinite and periclase as key components of refractory bricks produced by firing mixtures of dolomite (B100054) and other materials at high temperatures. cambridge.orgnii.ac.jp

Significance of Merwinite in Mineralogy and Material Science

Merwinite's importance stems from its dual role as a naturally occurring mineral that provides clues to geological processes and as a synthetic phase with valuable industrial applications.

In the realm of geology, merwinite is a significant indicator of high-temperature, low-pressure contact metamorphism of siliceous dolomitic limestones. webmineral.comhandbookofmineralogy.orgmindat.org Its presence, often alongside minerals like gehlenite, spurrite, monticellite, and vesuvianite, helps petrologists deduce the temperature and pressure conditions of rock formation. handbookofmineralogy.orgrruff.info The type locality at Crestmore, California, is a classic example of such a geological setting. handbookofmineralogy.orgmindat.org

The study of merwinite's atomic arrangement has revealed an unusually dense-packed structure, which is of geophysical interest for understanding processes in the Earth's upper mantle. geoscienceworld.orgresearchgate.net The mineral's structure may accommodate larger alkaline earth cations, making it a potential host for various trace elements in the mantle. researchgate.net In fact, merwinite has been found as an inclusion in a super-deep diamond from Brazil, suggesting its formation in a Ca-rich mantle environment. researchgate.net

Table 1: Geological Occurrences of Merwinite

| Location | Associated Minerals | Geological Setting |

|---|---|---|

| Crestmore, California, USA | Gehlenite, spurrite, monticellite, vesuvianite | High-temperature, low-pressure contact metamorphic zones in dolomitic limestone. handbookofmineralogy.org |

| Scawt Hill, Ireland | Spurrite, gehlenite, spinel | Contact-altered limestone. handbookofmineralogy.orgrruff.info |

| Neihart, Montana, USA | - | Contact-altered limestone. arizona.educambridge.org |

| Velardeña, Durango, Mexico | - | Contact-altered limestone. arizona.educambridge.org |

The synthesis of merwinite has been a subject of research due to its desirable properties for various industrial applications. arizona.educambridge.org One of the earliest and most significant applications is in the production of refractory bricks. arizona.educambridge.org Merwinite, in combination with periclase, creates materials that can withstand high temperatures, making them suitable for lining furnaces. cambridge.org

Merwinite is also a common phase in blast-furnace slags and is relevant to the cement industry. arizona.edugeoscienceworld.org In some British blast-furnace slags, it is the second most common subordinate essential constituent after melilite. arizona.edu However, its presence in certain types of clinker can have a negative impact on reactivity and compressive strength. tandfonline.com Research has explored ways to enhance the carbonation reactivity of merwinite for potential applications in CO₂ sequestration and the development of sustainable construction materials. tandfonline.com

Furthermore, synthetic merwinite has shown promise as a biomaterial. nih.govsci-hub.se Studies have demonstrated its bioactivity and biocompatibility, with research into its use in bone substitutes and composite scaffolds for tissue engineering. nih.govtandfonline.comresearchgate.net The material's ability to induce the precipitation of a Ca-P rich layer on its surface in simulated body fluid and to stimulate osteoblast proliferation highlights its potential in biomedical applications. nih.gov

Table 2: Industrial and Synthetic Applications of Merwinite

| Application Area | Key Properties/Function |

|---|---|

| Refractory Bricks | High-temperature resistance. arizona.educambridge.org |

| Cement and Slags | Common phase in blast-furnace slags. arizona.edugeoscienceworld.org |

| CO₂ Sequestration | Potential for enhanced carbonation reactivity. tandfonline.com |

| Biomaterials | Bioactivity, biocompatibility, supports cell growth. nih.govsci-hub.seresearchgate.net |

Classification and Crystallochemical Grouping

Merwinite is classified as a silicate (B1173343) mineral. opengeology.org Specifically, it belongs to the nesosilicate subclass, which is characterized by isolated silica (B1680970) tetrahedra. webmineral.com Within the Dana classification system, it is placed in the group of nesosilicates with cations in mindat.org and > mindat.org coordination. webmineral.com The Strunz classification places it in the group of insular silicates with extra anions and cations in octahedral mindat.org and greater coordination. webmineral.com

The crystal structure of merwinite is monoclinic, with the space group P2₁/a. webmineral.comgeoscienceworld.org A key feature of its atomic arrangement is the linking of MgO₆ octahedra at every corner by SiO₄ tetrahedra, forming slabs parallel to the {100} crystal plane. geoscienceworld.orgcambridge.orgresearchgate.net This arrangement results in a dense-packed structure. geoscienceworld.org The idealized geometric arrangement of merwinite is related to the glaserite structure type. geoscienceworld.orgcambridge.org

Table 3: Crystallographic and Chemical Data for Merwinite

| Property | Value |

|---|---|

| Chemical Formula | Ca₃Mg(SiO₄)₂ webmineral.com |

| Crystal System | Monoclinic webmineral.commindat.org |

| Space Group | P 2₁/a webmineral.comgeoscienceworld.org |

| Dana Classification | 51.04.02.01 (Nesosilicate) webmineral.com |

| Strunz Classification | 09.AD.15 (Nesosilicate) webmineral.com |

Properties

CAS No. |

13596-18-4 |

|---|---|

Molecular Formula |

Ca3MgO8Si2 |

Molecular Weight |

328.701 |

IUPAC Name |

tricalcium;magnesium;disilicate |

InChI |

InChI=1S/3Ca.Mg.2O4Si/c;;;;2*1-5(2,3)4/q4*+2;2*-4 |

InChI Key |

QPOCANDIWVNHRM-UHFFFAOYSA-N |

SMILES |

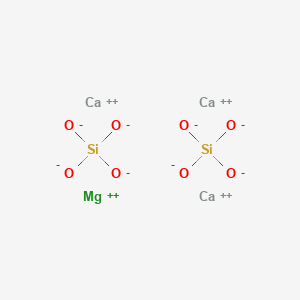

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Synthesis Methodologies and Controlled Crystallization of Merwinite

High-Temperature Solid-State Reaction Techniques

The high-temperature solid-state reaction is a conventional and widely used method for synthesizing merwinite. This technique involves the intimate mixing of stoichiometric amounts of precursor powders, typically oxides or carbonates of calcium, magnesium, and silicon. The mixture is then subjected to high temperatures for extended periods to facilitate the diffusion of ions and the formation of the desired crystalline phase.

The synthesis of merwinite (C₃MS₂) via solid-state reaction often involves heating the precursor mixture in a muffle furnace. For instance, pellets of the raw materials can be heated at a rate of 10 °C/min to a target temperature of 1450 °C and held for 3 hours before being cooled to room temperature tandfonline.com. The resulting product is then ground to a fine powder tandfonline.com. The formation of merwinite is often associated with the presence of other calcium magnesium silicates, such as åkermanite (Ca₂MgSi₂O₇) and diopside (B82245) (CaMgSiO₄), especially when using raw materials like high magnesium limestone tandfonline.com.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers an alternative route to produce crystalline materials from aqueous solutions under elevated temperature and pressure. This method can lead to the formation of well-crystallized phases at lower temperatures compared to solid-state reactions. For merwinite-related structures, hydrothermal synthesis has been explored, often in the context of producing complex silicates. The process typically involves a sealed pressure vessel, such as an autoclave, where the reactants are heated in a water-based solution. This environment facilitates the dissolution and recrystallization of the precursor materials into the desired product. While specific detailed protocols for the direct hydrothermal synthesis of pure merwinite are less commonly reported than for other silicates, the technique is recognized for its ability to produce crystalline silicate (B1173343) phases mdpi.com.

Sol-Gel Synthesis Routes for Nanocrystalline Merwinite

The sol-gel method is a versatile chemical solution-based technique used to produce ceramics and glasses with high purity and homogeneity at relatively low temperatures. This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For merwinite synthesis, this route is particularly advantageous for producing nanocrystalline powders with controlled particle size and morphology.

The process typically starts with metal alkoxides or metal salts as precursors. For instance, tetraethyl orthosilicate (B98303) (TEOS) can be used as the silica (B1680970) source, while calcium nitrate (B79036) and magnesium nitrate can provide the respective cations nih.govnih.gov. The precursors are dissolved in a suitable solvent, often ethanol, and subjected to hydrolysis and polycondensation reactions to form a gel. This gel is then dried and calcined at specific temperatures to crystallize into the merwinite phase researchgate.netsci-hub.se. Studies have shown that single-phase merwinite can be obtained at calcination temperatures ranging from 700 to 1400°C researchgate.netresearchgate.net. The sol-gel method allows for the synthesis of nanocrystalline merwinite with crystallite sizes reported to be less than 100 nm nih.gov.

Table 1: Sol-Gel Synthesis Parameters for Nanocrystalline Merwinite

| Precursors | Calcination Temperature (°C) | Resulting Particle/Crystallite Size | Reference |

|---|---|---|---|

| Calcium nitrate, Magnesium nitrate, TEOS | 700 - 1400 | 25 nm - 3.5 μm | nih.govresearchgate.net |

| Not specified | 1300 | < 100 nm | researchgate.net |

| Calcium nitrate, Magnesium nitrate, TEOS | 850 | 25 nm - 3.5 μm | springerprofessional.de |

Surfactant-Assisted Sol-Gel Methods

To further control the morphology and porosity of the resulting merwinite, surfactant-assisted sol-gel methods have been employed. In this variation, a surfactant, such as cetyltrimethylammonium bromide (CTAB), is added to the precursor solution springerprofessional.deresearchgate.net. The surfactant molecules form micelles, which act as templates around which the inorganic species hydrolyze and condense. Upon calcination, the surfactant is burned off, leaving behind a porous structure. This approach has been successful in producing nanoporous merwinite with a hierarchical pore structure springerprofessional.deresearchgate.net. The use of a surfactant can also lead to the formation of single-phase merwinite at lower calcination temperatures, such as 850°C springerprofessional.deresearchgate.net.

Formation from Melilite Compositions

Merwinite can form through the transformation of melilite, which is a solid solution series with endmembers gehlenite (Ca₂Al₂SiO₇) and åkermanite (Ca₂MgSi₂O₇). The crystallization of merwinite from melilite compositions has been observed in studies of synthetic systems and is relevant to understanding the mineralogy of certain industrial slags and metamorphic rocks dtic.milgeoscienceworld.org. For instance, in the gehlenite-åkermanite system, particularly in compositions rich in the åkermanite component (40-100 wt%), merwinite can crystallize as a metastable phase at lower temperatures, followed by the formation of melilite at higher temperatures jst.go.jp. The reaction of åkermanite with calcite at high temperatures can also lead to the formation of merwinite geoscienceworld.org.

Crystallization from Slag Systems

Merwinite is a common crystalline phase found in various types of industrial slags, such as blast furnace and steelmaking slags arizona.eduscispace.com. The formation of merwinite in these systems is dependent on the chemical composition of the slag, particularly the content of CaO, MgO, and SiO₂, and the cooling rate of the molten slag arizona.edudiva-portal.org. In some granulated blast furnace slags, which are rapidly quenched, merwinite can crystallize, sometimes as a metastable phase jst.go.jparizona.edu. The presence of merwinite can influence the properties and potential applications of the slag, for example, as a cementitious material mdpi.com. Research has shown that in certain slag compositions, merwinite is a primary crystallization product arizona.edu. It has also been identified as a metastable phase that forms during the heat treatment of slag glass, which then transforms into more stable phases like melilite upon further heating psu.edutaylorandfrancis.com.

Table 2: Merwinite Formation in Slag Systems

| Slag Type | Formation Condition | Key Observation | Reference |

|---|---|---|---|

| Granulated Blast Furnace Slag | Rapid quenching | Can crystallize as a primary or metastable phase. | jst.go.jparizona.edu |

| Steelmaking Slag | Cooling from 1500°C to 500°C | Crystallizes alongside belite, melilite, and other phases. | scispace.com |

| Brazilian Blast-Furnace Slag Glass | Heat treatment between Tg (742°C) and Tc (~1000°C) | Identified as a metastable crystalline phase. | psu.edu |

Controlled Formation in Cementitious Materials

The formation of merwinite in cementitious materials is a subject of significant interest, particularly in the context of using alternative raw materials like high-magnesium limestone tandfonline.comdundee.ac.uk. While traditionally viewed as a less reactive phase in Portland cement clinker, recent research has explored the potential of merwinite in CO₂-cured cements tandfonline.comdundee.ac.uk. The presence of magnesium in the raw mix for cement clinker can lead to the formation of merwinite tandfonline.com. Studies have shown that doping γ-dicalcium silicate (γ-C₂S) with magnesium promotes the formation of merwinite during calcination, which can enhance the carbonation reactivity and strength of the final cementitious product dundee.ac.uk. The controlled formation of merwinite and its subsequent carbonation are being investigated as a pathway for developing more sustainable building materials with lower CO₂ footprints tandfonline.com.

Crystallographic and Structural Analysis of Merwinite

Unit Cell Parameters and Space Group Determination

Merwinite crystallizes in the monoclinic crystal system. mindat.org Its space group has been determined to be P2₁/a. geoscienceworld.orgwurm.inforesearchgate.net This determination is the result of single-crystal X-ray diffraction studies, which have provided precise measurements of the unit cell parameters.

Reported unit cell dimensions for merwinite show slight variations, which can be attributed to different analytical techniques and the potential for ionic substitutions within the crystal lattice. minsocam.org One comprehensive study reported the following cell parameters: a = 13.254(21) Å, b = 5.293(9) Å, c = 9.328(17) Å, and β = 91.90(15)°. geoscienceworld.org Another dataset presents slightly different values: a = 13.29 Å, b = 5.3 Å, c = 9.35 Å, and β = 92.09°. mindat.org For a synthetic alkali-rich merwinite, the lattice parameters were found to be a = 12.987(2) Å, b = 5.101(1) Å, c = 9.130(2) Å, and β = 92.36(1)°. researchgate.net The unit cell of merwinite contains four formula units (Z = 4). geoscienceworld.orgresearchgate.net

| Parameter | Value (Moore & Araki, 1972) geoscienceworld.org | Value (Mindat.org) mindat.org | Value (Alkali-rich, Bindi et al., 2015) researchgate.net |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/b | P2₁/a |

| a (Å) | 13.254(21) | 13.29 | 12.987(2) |

| b (Å) | 5.293(9) | 5.3 | 5.101(1) |

| c (Å) | 9.328(17) | 9.35 | 9.130(2) |

| β (°) | 91.90(15) | 92.09 | 92.36(1) |

| Volume (ų) | ~654.1 | 658.15 | 604.3(2) |

| Z | 4 | 4 | 4 |

Atomic Arrangement and Coordination Polyhedra

The atomic structure of merwinite is characterized as a dense-packed arrangement where both oxygen and calcium ions form the dense-packed layers. arizona.edugeoscienceworld.org The fundamental building blocks of the structure are isolated silicate (B1173343) tetrahedra ([SiO₄]) and magnesium octahedra ([MgO₆]). ontosight.airesearchgate.net

The calcium ions occupy three distinct crystallographic sites. bas.bg In an idealized model, Ca(1) is in 12-coordination, while Ca(2) and Ca(3) are in 10-coordination. arizona.edugeoscienceworld.org However, distortions in the actual structure result in lower coordination numbers for the calcium ions, typically ranging from 8 to 9. arizona.edugeoscienceworld.org

Analysis of [MgO₆] Octahedra and [SiO₄] Tetrahedra

The crystal structure of merwinite is defined by the linkage of [MgO₆] octahedra and [SiO₄] tetrahedra. researchgate.net Each corner of a [MgO₆] octahedron is linked to a [SiO₄] tetrahedron. arizona.edugeoscienceworld.org This arrangement creates a "pinwheel" like structure of polyhedra. arizona.edugeoscienceworld.org The silicon-oxygen and magnesium-oxygen bond distances within these polyhedra have been precisely measured. arizona.edu

Structural Refinement Techniques

The determination and refinement of the merwinite crystal structure have been accomplished primarily through single-crystal X-ray diffraction. geoscienceworld.orgresearchgate.net The solution of the structure was initially achieved using Patterson and β-general syntheses, leading to a refinement with an R(hkl) value of 0.061 for 2300 independent reflections. arizona.edugeoscienceworld.org More recent studies on substituted merwinite have utilized synchrotron single-crystal data and refined the structure to an R₁ value of 0.031 for 2619 independent reflections. researchgate.net These techniques allow for the precise determination of atomic positions and bond lengths within the crystal lattice.

Deviations from Ideal Stoichiometry and Solid Solutions

Merwinite can exhibit deviations from its ideal stoichiometry, Ca₃Mg(SiO₄)₂, through the formation of solid solutions. This involves the substitution of its primary cations (Ca²⁺ and Mg²⁺) by other ions with similar size and charge. These substitutions can affect the unit cell parameters and the physical properties of the mineral. minsocam.org

Cation Substitution Mechanisms (e.g., Fe, Al, Na, K, Sr, Ba, Pb, Cr)

A variety of cations have been observed or suggested to substitute into the merwinite structure.

Impact of Solid Solution on Crystal Structure

The crystal structure of merwinite, while defined as a distinct mineral phase, can incorporate other elements through solid solution, leading to measurable changes in its crystallographic parameters and atomic arrangement. The extent and nature of this solid solution have been a subject of study, revealing specific substitution mechanisms and their structural consequences.

Early in its study, some researchers proposed that merwinite was not a unique compound but rather a composition within a solid solution series. rruff.info For instance, it was suggested that merwinite could be an endpoint in a series extending from α'-Ca₂SiO₄. rruff.info However, subsequent research using X-ray diffraction and hydrothermal synthesis techniques has established merwinite as a distinct compound with a specific stability field. rruff.info Studies on the join between dicalcium silicate (Ca₂SiO₄) and monticellite (CaMgSiO₄) using hydrothermal methods at temperatures from 600-900°C showed that merwinite crystallizes as a pure phase with no discernible change in its lattice dimensions, indicating little to no solid solution under these conditions. rruff.info

More recent high-pressure synthesis experiments have demonstrated that the merwinite structure can host significant amounts of alkalis, particularly sodium (Na) and potassium (K). researchgate.net This substitution forms a solid solution that is particularly relevant in geophysical contexts, such as the Earth's upper mantle. researchgate.net

Detailed Research Findings

A key study successfully synthesized an alkali-rich merwinite-structured phase at 7 GPa. researchgate.net The general formula for this solid solution is given as [Ca₃₋₂ₓ(Na,K)₂ₓ][Mg₁₋ₓSiₓ]Si₂O₈, with x reaching up to 0.45. researchgate.net This formula reveals a coupled substitution mechanism:

At the large cation sites, typically occupied by Calcium (Ca), a substitution by Sodium (Na) and Potassium (K) occurs. researchgate.net

To maintain charge balance, this is accompanied by the replacement of Magnesium (Mg) in the octahedral site with Silicon (Si). researchgate.net

This extensive substitution has a direct impact on the crystal structure. The incorporation of Na at the Ca sites and Si at the Mg site induces a distortion in the crystal lattice. researchgate.net This ordering-induced distortion alters the coordination environment of the cations compared to that of pure merwinite. researchgate.net In the idealized pure merwinite structure, the Ca ions are in 10- to 12-coordination. geoscienceworld.org The substitution and resulting distortion in the solid solution lead to a change in the coordination of the (Ca, Na) atoms. researchgate.net

The table below compares the crystallographic data of pure merwinite with a synthesized alkali-rich merwinite solid solution, illustrating the impact of the substitutions on the unit cell parameters.

Table 1. Crystallographic Data Comparison: Pure Merwinite vs. Alkali-Rich Merwinite Solid Solution

| Parameter | Pure Merwinite geoscienceworld.org | Alkali-Rich Merwinite Solid Solution researchgate.net |

|---|---|---|

| Composition | Ca₃Mg(SiO₄)₂ | (Ca₂.₀₆Na₀.₈₆K₀.₀₈)(Mg₀.₅₃Si₀.₄₅Al₀.₀₃)Si₂O₈ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/a |

| a (Å) | 13.254(21) | 12.987(2) |

| b (Å) | 5.293(9) | 5.101(1) |

| c (Å) | 9.328(17) | 9.130(2) |

| β (°) | 91.90(15) | 92.36(1) |

| Volume (ų) | ~653.2 | 604.3(2) |

Phase Equilibria and Transformations Involving Merwinite

Merwinite Stability Fields in Multicomponent Systems (e.g., CaO-MgO-SiO₂, CaO-MgO-Al₂O₃-SiO₂)

The stability of merwinite is intricately linked to the chemical composition of its environment. In the fundamental CaO-MgO-SiO₂ system, merwinite has a defined primary phase field. bohrium.comresearchgate.netcolab.ws The addition of other components, such as Al₂O₃, further influences its stability and the temperatures at which it forms and transforms.

The liquidus surface defines the temperatures at which a solid phase first crystallizes from a melt of a given composition. For merwinite, its primary crystallization field has been delineated in several key systems. In the CaO-MgO-SiO₂ system, preliminary studies indicated that merwinite appears on the liquidus surface and melts incongruently at 1575°C to form dicalcium silicate (B1173343), periclase (MgO), and a liquid phase. bohrium.comresearchgate.net

In more complex quaternary systems like CaO-MgO-Al₂O₃-SiO₂, which are highly relevant to industrial slags, the liquidus surface of merwinite is a key parameter. psu.edumdpi.commdpi.comscispace.com The presence of Al₂O₃ can influence the size and temperature range of the merwinite primary phase field. mdpi.comscispace.com For instance, in certain compositions within this quaternary system, the melilite primary phase field is often surrounded by the primary phase fields of other minerals, including merwinite. scispace.com The liquidus temperatures in the merwinite primary phase field generally show good agreement between experimental data and thermodynamic predictions. scispace.com However, in some cases, thermodynamic models may not predict the experimentally observed merwinite phase, highlighting the need for accurate experimental data. mdpi.com

The table below summarizes the primary phase fields adjacent to merwinite in the CaO-MgO-Al₂O₃-SiO₂ system at a constant 10% MgO content, illustrating the complexity of the liquidus surface.

| Adjacent Primary Phase Field |

|---|

| Spinel |

| Pseudo-wollastonite |

| Diopside (B82245) |

| Anorthite |

| Melilite |

This table illustrates the neighboring primary phase fields to merwinite in a specific plane of the CaO-MgO-Al₂O₃-SiO₂ system, as described in the literature. scispace.com

Below the solidus temperature, where the system is entirely solid, merwinite participates in various equilibrium assemblages. Hydrothermal experiments conducted in the temperature range of 600-900°C have shown that merwinite, monticellite, and dicalcium silicate crystallize as pure phases with very limited solid solution. rruff.info In these subsolidus conditions, merwinite is confirmed as a distinct and stable compound. rruff.info The study of subsolidus equilibria is crucial for understanding the final mineral assemblages in slowly cooled geological formations and industrial products.

High-Pressure and High-Temperature Phase Behavior

The behavior of merwinite under conditions of high pressure and temperature is relevant to understanding its potential presence and role in the Earth's upper mantle. msu.ruresearchgate.net

Experimental studies have demonstrated that merwinite possesses a significant stability field at high pressures and temperatures. msu.rugeoscienceworld.org It has been found to be stable at pressures of at least up to 20 GPa at 1000°C and up to 16 GPa at 2000°C. msu.ru The high-pressure stability of merwinite relative to other minerals like åkermanite and monticellite was experimentally established, with thermodynamic calculations indicating that an assemblage of merwinite, forsterite, and diopside can appear at pressures above 1 GPa. msu.ru In the absence of a free CO₂ fluid, merwinite can form assemblages with olivine (B12688019) and clinopyroxene. msu.ru However, in the presence of a CO₂-H₂O fluid, merwinite's stability is confined to low fluid pressures (e.g., 0.5–1.0 kbar), low mole fractions of CO₂ (e.g., 0.02 < X(CO₂) < 0.1), and high temperatures (e.g., above 700°C). geoscienceworld.org

Merwinite is involved in several key reactions with other silicate minerals, particularly under varying pressure, temperature, and compositional conditions.

Akermanite: At high pressures, merwinite becomes stable with respect to åkermanite. msu.ruresearchgate.net From a thermodynamic standpoint, the reaction of diopside with merwinite is expected to form additional åkermanite. frontiersin.org

Monticellite: The assemblage of monticellite and spurrite can react to form merwinite and calcite at temperatures of at least 820 ± 10°C at pressures below 65 bars. geoscienceworld.org The melting of an assemblage of monticellite, merwinite, spinel, and periclase occurs between 1406°C and 1420°C. researchgate.net

Forsterite: An assemblage of forsterite, monticellite, spinel, and periclase melts near 1425°C. researchgate.net Thermodynamic calculations suggest the assemblage of merwinite, forsterite, and diopside appears above 1 GPa. msu.ru

Dicalcium Silicate: Merwinite melts incongruently to dicalcium silicate, MgO, and liquid at 1575°C. researchgate.net In some refractory materials, the amount of dicalcium silicate can increase with temperature in the presence of merwinite, periclase, and liquid, which can influence the material's properties. researchgate.net

The table below presents a summary of key reactions involving merwinite and other silicate phases.

| Reactants | Products | Conditions |

|---|---|---|

| 2 Monticellite + 2 Spurrite | 2 Merwinite + Calcite | T ≥ 820 ± 10°C, P < 65 bars |

| Merwinite | Dicalcium Silicate + MgO + Liquid | 1575°C (incongruent melting) |

| Diopside + Merwinite | Akermanite | Thermodynamically favorable |

This table summarizes important reactions involving merwinite as documented in the scientific literature. researchgate.netgeoscienceworld.orgfrontiersin.org

Metastable Phase Formation and Crystallization Pathways

Under certain conditions, particularly during the cooling of melts, merwinite can form as a metastable phase. dtic.miltaylorandfrancis.comunesp.brpsu.edu In studies of blast-furnace slag glasses, merwinite has been identified as the initial crystalline phase to form upon heating, appearing as a metastable precursor to the thermodynamically stable phases of melilite and larnite. unesp.brpsu.edu For instance, in a Brazilian blast-furnace slag glass, three crystalline phases—merwinite, melilite, and larnite—were identified after heat treatment. unesp.br Merwinite was specifically identified as a metastable phase that crystallized first. psu.edu Further heating leads to the disappearance of the metastable merwinite and the formation of the stable crystalline assemblage. taylorandfrancis.com The crystallization of merwinite can be initiated at heterogeneous nucleating sites within the glass. unesp.br

Influence of Fluid Compositions (e.g., H2O-CO2) on Stability

The stability of merwinite, a tricalcium magnesium disilicate, is significantly influenced by the composition of surrounding fluids, particularly mixtures of water (H₂O) and carbon dioxide (CO₂). The partial pressures of these volatile components play a critical role in the phase equilibria of the CaO-MgO-SiO₂ system, dictating the formation and decomposition of merwinite in various geological settings.

Research into the CaO-MgO-SiO₂-H₂O-CO₂ system reveals that the stability of merwinite is sensitive to the mole fraction of CO₂ (X(CO₂)) in the fluid phase. yidu.edu.cn In environments with high CO₂ content, merwinite's stability is limited. It can undergo a decarbonation reaction to form diopside and calcite. msu.ru This reaction effectively restricts the presence of merwinite to low-pressure conditions when CO₂ is abundant. msu.ru

Conversely, an influx of H₂O-rich fluids can contribute to the preservation of merwinite. geoscienceworld.org This is because a lower partial pressure of CO₂ favors the stability of merwinite over its breakdown products. For instance, studies of metamorphic rocks have constrained the conditions for merwinite formation. In one such case, the peak metamorphic conditions were determined to be at temperatures exceeding 815°C, pressures below 100 bar, and a CO₂ mole fraction greater than 0.1. geoscienceworld.org However, the presence of retrograde mineral assemblages in the same rocks indicates a subsequent decrease in the CO₂ mole fraction to below 0.1, which allowed for the continued preservation of merwinite during cooling. geoscienceworld.org

The interplay between H₂O and CO₂ in controlling mineral stability is a fundamental aspect of metamorphic petrology. Decarbonation reactions, such as the one involving merwinite, are pivotal in understanding the geological carbon cycle. minsocam.org The presence of other dissolved components, such as NaCl, in the fluid can further complicate these phase relationships by modifying the activities of H₂O and CO₂. geologyscience.ru

The following table summarizes findings from research on the stability of merwinite in the presence of H₂O-CO₂ fluids.

| Temperature (°C) | Pressure (bar) | Fluid Composition (X(CO₂)) | Observation | Reference |

| > 815 | < 100 | > 0.1 | Peak metamorphic conditions for merwinite formation in a skarn assemblage. | geoscienceworld.org |

| Post-peak metamorphism | < 100 | < 0.1 | Retrograde conditions preserving merwinite. | geoscienceworld.org |

| Entire range | Low | High | Merwinite stability is restricted; replaced by diopside + calcite. | msu.ru |

Thermodynamic and Kinetic Investigations of Merwinite

Heat Capacity and Standard Vibrational Entropy

The heat capacity and standard vibrational entropy of merwinite are fundamental thermodynamic parameters that govern its stability and reactivity. Experimental measurements and theoretical calculations have been employed to determine these values.

Low-temperature adiabatic calorimetry has been utilized to measure the heat capacity of natural merwinite. google.com These measurements form the basis for calculating the standard entropy (S°) at 298.15 K. One study reported a measured entropy for merwinite, which was then adjusted based on fitting thermodynamically generated curves to experimental phase equilibria data, suggesting a refined value of 250.2 J·mol⁻¹·K⁻¹. umich.edu Another investigation determined the heat of formation of merwinite from its constituent oxides at 25°C to be -57,020 ± 380 cal/mol using solution calorimetry. yale.edu However, at the time, a lack of sufficient material prevented low-temperature calorimetric work to directly determine the entropy. yale.edu

More recent approaches have utilized computational methods to estimate these thermodynamic properties. For instance, density functional perturbation theory combined with a quasi-harmonic approximation has been used to calculate the isobaric heat capacity (Cₚ) and standard vibrational entropy (S⁰₂₉₈) of a calcium magnesium silicate (B1173343) compound identified as merwinite found in diamond inclusions. researchgate.net These calculations provide theoretical values that complement experimental data. Additionally, models have been developed to estimate the heat capacity of rocks and minerals, which include coefficients for merwinite, allowing for its thermal properties to be approximated based on its chemical composition. usgs.gov The relationship between entropy and volume for silicate minerals has also been explored, providing a predictive framework for estimating entropy based on crystal structure and coordination. uc.edu

A summary of reported thermodynamic values for merwinite is presented in the interactive table below.

| Property | Value | Method | Reference |

| Heat of Formation (from oxides at 25°C) | -57,020 ± 380 cal/mol | Solution Calorimetry | yale.edu |

| Standard Entropy (S°) | 250.2 J·mol⁻¹·K⁻¹ | Adjusted from experimental phase equilibria | umich.edu |

| Standard Vibrational Entropy (S⁰₂₉₈) | Calculated value available | Density Functional Perturbation Theory | researchgate.net |

| Isobaric Heat Capacity (Cₚ) | Calculated value available | Density Functional Perturbation Theory | researchgate.net |

Thermodynamic Modeling of Phase Assemblages

Thermodynamic modeling is essential for predicting the formation and stability of merwinite within complex multi-component systems, such as those found in metallurgical slags and cements. claisse.infoscribd.com These models utilize Gibbs free energy minimization to calculate phase equilibria as a function of temperature, pressure, and composition.

Merwinite is a significant phase in the CaO-MgO-SiO₂ system, which is a fundamental system for understanding industrial slags. mdpi.comresearchgate.netjst.go.jp Thermodynamic databases, such as FactSage™, are used to simulate the solidification of these slags and predict the sequence of phase formation. scribd.com For example, simulations of steelmaking slag solidification show the precipitation of merwinite, followed by other phases like melilite and olivine (B12688019), depending on the cooling path and bulk composition. scribd.com The accuracy of these models is often validated by comparing the predicted phase assemblages with experimental results from quenched samples analyzed by techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). researchgate.netnih.gov

The presence of other oxides, such as Al₂O₃ and MnO, further complicates the phase relationships. Experimental studies and thermodynamic modeling have been conducted on the CaO-MgO-SiO₂-Al₂O₃ and CaO-MnO-MgO-SiO₂-Al₂O₃ systems to determine the liquidus temperatures and primary phase fields. jst.go.jppsu.eduresearchgate.net These studies show that merwinite can coexist with a variety of other phases, including dicalcium silicate, melilite, spinel, and manganosite, depending on the specific composition and temperature. psu.eduresearchgate.net For instance, in certain ferro- and silico-manganese smelting slags, merwinite is a primary phase. psu.edu Thermodynamic modeling also helps to understand the partitioning of elements between different phases and the liquid slag. claisse.info

The table below summarizes key systems and findings related to the thermodynamic modeling of merwinite phase assemblages.

| System | Key Findings | References |

| CaO-MgO-SiO₂ | Merwinite is a stable phase; its formation is crucial in steelmaking and other industrial slags. | mdpi.comresearchgate.netjst.go.jp |

| CaO-MgO-SiO₂-Al₂O₃ | The presence of Al₂O₃ influences the stability field of merwinite and its coexistence with phases like melilite and spinel. | jst.go.jpresearchgate.net |

| CaO-MnO-MgO-SiO₂-Al₂O₃ | Merwinite is a primary phase in certain high-MgO ferro- and silico-manganese smelting slags. | psu.edu |

| Cementitious Systems | Thermodynamic modeling predicts the role of merwinite in the hydration and performance of cements containing high-magnesium slags. | claisse.infonih.govutwente.nl |

Kinetic Studies of Formation and Dissolution

The kinetics of merwinite formation and dissolution are critical for controlling its synthesis and predicting its reactivity in various environments.

Formation: The synthesis of merwinite, particularly nanocrystalline merwinite, has been achieved through mechanical activation of precursor powders followed by heat treatment. researchgate.net Studies have shown that increasing the milling time of the initial mixture of magnesium hydroxide, calcium oxide, and silica (B1680970) gel enhances the formation of merwinite during subsequent annealing. researchgate.net This is attributed to the reduction in particle size, increased surface area, and enhanced interfacial interactions, which improve the reaction kinetics at lower temperatures. researchgate.net For example, nanocrystalline merwinite with an average crystallite size of about 36 nm was successfully synthesized after 30 hours of ball milling and annealing at 900°C for 1 hour. researchgate.net

Dissolution: The dissolution kinetics of merwinite have been investigated in various aqueous solutions, as this process is fundamental to its hydraulic activity and its potential use in applications like the neutralization of acidic wastewaters. mdpi.comdiva-portal.org Merwinite's dissolution rate is highly dependent on the pH of the solution. mdpi.comdiva-portal.org In acidic environments, merwinite exhibits relatively high dissolution levels and a fast dissolution rate. mdpi.com However, as the pH increases towards neutral and alkaline conditions, the dissolution rate drops substantially. mdpi.com

The table below presents a summary of kinetic findings for merwinite.

| Process | Key Findings | Influencing Factors | References |

| Formation | Mechanical activation enhances formation kinetics, enabling synthesis at lower temperatures. | Milling time, annealing temperature, particle size. | researchgate.net |

| Dissolution | Dissolution rate is highly pH-dependent, being faster in acidic conditions. | pH, presence of other minerals, mechanical/chemical activation. | mdpi.comdiva-portal.orgmaterials-science.info |

| Hydraulic Reactivity | Inherently low, but can be significantly increased by mechanical or chemical activation. | Amorphization, specific surface area, activating agents. | materials-science.info |

Carbonation Reactivity and Mechanisms

The carbonation of merwinite is a process of significant interest for CO₂ sequestration, as it can chemically bind carbon dioxide into stable carbonate minerals. frontierspartnerships.orgmdpi.com Merwinite is a common constituent of industrial byproducts such as steel slags, which are considered potential feedstocks for mineral carbonation. osti.govgeoscienceworld.org

Studies have shown that the carbonation of merwinite is a thermodynamically spontaneous process. frontierspartnerships.org However, its carbonation reactivity can be slow under ambient conditions. geoscienceworld.orgtandfonline.com The reaction involves the dissolution of merwinite, releasing Ca²⁺ and Mg²⁺ ions, which then react with dissolved CO₂ to precipitate as carbonates. osti.govtandfonline.com In-situ X-ray diffraction studies have revealed that during carbonation, the intensity of merwinite peaks decreases while peaks corresponding to carbonate phases, such as aragonite and calcite, appear and grow. osti.gov The presence of magnesium in the merwinite structure has been shown to promote the formation of aragonite over calcite. osti.govgeoscienceworld.org

The kinetics of merwinite carbonation can be influenced by several factors. Extended carbonation time generally leads to increased CO₂ uptake, although the rate may be slower compared to other slag minerals like bredigite. geoscienceworld.org The morphology of the resulting carbonate product layer can also affect the progression of the reaction. geoscienceworld.org

To enhance the low carbonation reactivity of merwinite, various activation methods have been explored. One effective approach is the addition of sodium dihydrogen phosphate (B84403) (NaH₂PO₄). tandfonline.comresearchgate.net This additive has been shown to significantly boost the carbonation reactivity and the mechanical strength of carbonated merwinite products. tandfonline.com The proposed mechanism involves NaH₂PO₄ promoting the dissolution of Ca²⁺ and Mg²⁺ from the merwinite structure and forming phosphate precipitates that act as nucleation sites for the carbonation products. tandfonline.com This leads to the formation of interlocked calcite crystals and a highly polymerized silica gel, which enhances the material's properties. tandfonline.com With an optimal concentration of NaH₂PO₄, a significant increase in both compressive strength and CO₂ uptake has been reported. tandfonline.com

The table below summarizes key aspects of merwinite carbonation.

| Aspect | Description | Key Findings | References |

| Reactivity | Thermodynamically favorable but kinetically slow under ambient conditions. | Slower than some other slag minerals like bredigite. | frontierspartnerships.orggeoscienceworld.org |

| Products | Primarily calcium and magnesium carbonates. | The presence of Mg in merwinite promotes the formation of aragonite. | osti.govgeoscienceworld.org |

| Mechanism | Involves dissolution of merwinite followed by precipitation of carbonates. | Can be enhanced by chemical activators. | osti.govtandfonline.com |

| Activation | Addition of NaH₂PO₄ significantly enhances carbonation reactivity and product strength. | Phosphate precipitates act as nucleation sites. | tandfonline.comresearchgate.net |

Theoretical and Computational Investigations of Merwinite

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of merwinite and related silicate (B1173343) systems, DFT provides insights into bonding, charge distribution, and energetic stability.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a powerful computational method for modeling the physical movements of atoms and molecules, allowing for the quantitative determination of statistical properties of multi-body systems. mdpi.com While extensive MD studies specifically targeting merwinite are not widely available, research on analogous systems like tricalcium silicate (C₃S) provides a framework for understanding the potential applications of this technique. nih.govmit.edu

MD simulations are particularly useful for investigating dynamic processes such as:

Hydration and Dissolution: For minerals like tricalcium silicate, reactive force field simulations are used to model the interaction with water, including surface hydration, the breaking of crystal bonds, and the formation of hydration products like calcium-silicate-hydrate (C-S-H). nih.govmit.eduresearchgate.net

Mechanical Properties: MD simulations can predict mechanical properties by simulating the response of the crystal structure to applied stress. For C-S-H, simulations have shown that attractive electrostatic forces and the O-Si-O silicate bonds are crucial in determining the material's strength. mdpi.com

Interface Dynamics: The technique is also applied to understand the interaction between the mineral surface and other materials, such as polymers or reinforcing agents in composite materials. mdpi.com

These approaches could be applied to merwinite to model its reactivity in aqueous environments, its role in cement hydration, and its mechanical behavior at the nanoscale.

Phase Diagram Modeling and Prediction

Phase diagram modeling is essential for understanding the stability of merwinite in relation to temperature, pressure, and chemical composition. Merwinite is a key phase in the CaO-MgO-SiO₂ system, which is fundamental to ceramics, metallurgy, and geology. researchgate.netoup.comresearchgate.net

Experimental and thermodynamic modeling studies have established the following key features of merwinite's phase relations:

Formation and Stability: Merwinite is typically formed at high temperatures in environments rich in calcium, magnesium, and silica (B1680970), such as in metamorphosed dolomitic limestone. webmineral.comarizona.edu In industrial applications, it is a phase in blast furnace slags. mdpi.commdpi.com

Incongruent Melting: Merwinite melts incongruently at 1575°C, decomposing into solid Ca₂SiO₄, solid MgO, and a liquid phase. researchgate.net

Primary Phase Fields: In the CaO-MgO-Al₂O₃-SiO₂ system, the primary phase field of melilite is often surrounded by those of merwinite, spinel, and diopside (B82245), among others. mdpi.com The specific stability field for merwinite is favored in regions of high basicity (high CaO/SiO₂ ratio). researchgate.net

| System | Key Feature | Temperature/Conditions | Associated Phases |

|---|---|---|---|

| CaO-MgO-SiO₂ | Incongruent Melting | 1575 °C | Dicalcium Silicate (Ca₂SiO₄), Periclase (MgO), Liquid |

| CaO-MgO-Al₂O₃-SiO₂ (Blast Furnace Slag) | Primary Phase Field Boundary | Varies with composition | Melilite, Spinel, Diopside, Anorthite |

| Cement Production | Formation Temperature | ~1000 to 1250 °C | - |

Geochemical Modeling

Geochemical models, often utilizing software like PHREEQC, simulate water-rock interactions based on thermodynamic data. pnnl.govimwa.infomdpi.com These models are critical for predicting mineral dissolution and precipitation in various geological and environmental settings. Merwinite is included in thermodynamic databases used for such modeling.

The thermodynamic database THERMODDEM provides key data for merwinite, enabling its inclusion in geochemical simulations. brgm.fr This allows modelers to predict the stability and reactivity of merwinite during processes like CO₂ sequestration, waste management, and the evolution of groundwater chemistry. pnnl.govgeology.sk The models use thermodynamic properties to calculate mineral saturation indices and reaction paths.

| Property | Value | Units |

|---|---|---|

| Molar Mass (M) | 328.705 | g·mol⁻¹ |

| Molar Volume (V°) | 104.400 | cm³·mol⁻¹ |

| Standard Gibbs Free Energy of Formation (ΔGºf) | -4336825 | J·mol⁻¹ |

| Standard Enthalpy of Formation (ΔHºf) | -4564175 | J·mol⁻¹ |

| Standard Entropy (Sº) | 253.132 | J·mol⁻¹·K⁻¹ |

| Heat Capacity (Cp) | 252.26 | J·mol⁻¹·K⁻¹ |

The fundamental dissolution reaction for merwinite in acidic conditions used in these models is: Ca₃Mg(SiO₄)₂ + 8H⁺ ⇌ 3Ca²⁺ + Mg²⁺ + 2H₄SiO₄ brgm.fr

Crystal Chemistry Predictions

The crystal chemistry of merwinite, with the formula Ca₃Mg(SiO₄)₂, is characterized by a monoclinic crystal system (Space Group P2₁/a). webmineral.combrgm.frrruff.info Its structure consists of [MgO₆] octahedra that are linked at every corner by [SiO₄] tetrahedra. arizona.eduresearchgate.net These linked polyhedra form slabs parallel to the {100} plane. arizona.eduresearchgate.net

This specific atomic arrangement allows for predictions regarding ionic substitutions and the potential for the structure to host other elements.

Geophysical Significance: The dense-packed nature of the merwinite structure makes it a candidate for a stable phase under high-pressure conditions, such as those found in the Earth's upper mantle. arizona.edu

Alkali Hosting: Experimental studies have shown that the merwinite structure can incorporate significant amounts of alkali metals. researchgate.net Single-crystal diffraction of a synthetic sample with the composition (Ca₂.₀₆Na₀.₈₆K₀.₀₈)(Mg₀.₅₃Si₀.₄₅Al₀.₀₃)Si₂O₈ confirmed it retains the merwinite structure. In this substituted form, sodium (Na) is hosted at the large calcium (Ca) sites, while silicon (Si) replaces magnesium (Mg) at the octahedral site. researchgate.net

These findings demonstrate that the merwinite structure is more versatile than its ideal formula suggests and can be a host for various elements in geological environments, a feature that can be predicted and confirmed through detailed crystal-chemical analysis. researchgate.net

Merwinite in Complex Material Systems and Processes

Role in Cementitious Materials and Clinker Chemistry

In the production of cement, the presence of magnesium in the raw materials can lead to the formation of merwinite in the clinker. While traditionally viewed as an undesirable phase due to its lack of hydraulic activity, recent research has explored its potential in other applications, such as carbonatable binders. tandfonline.com

The formation of merwinite in cement clinker is primarily linked to the presence of magnesium oxide (MgO) in the raw mix. When high-magnesium limestone is used, the elevated Mg²⁺ content promotes the crystallization of merwinite and other calcium magnesium silicates. tandfonline.comtandfonline.com The reactions are complex and occur at the high temperatures (1300-1450°C) within the cement kiln. journals.co.za Merwinite can form through solid-state reactions between calcium oxide, magnesium oxide, and silica (B1680970).

Another mechanism for merwinite formation involves the interaction between the clinker materials and magnesium-rich refractory bricks lining the kiln. For instance, reactions such as 3CaO + 2SiO₂ + MgO → Ca₃Mg(SiO₄)₂ can occur, leading to the incorporation of merwinite into the clinker. journals.co.za The formation is also kinetically influenced; experiments have shown that at lower clinkering temperatures (e.g., 1200°C), merwinite content can be higher, indicating that reaction equilibrium may not be fully achieved. frontiersin.org

Although merwinite exhibits low hydraulic reactivity, it has been identified as a potentially valuable carbonatable binder. tandfonline.com The carbonation process involves the reaction of merwinite with CO₂ to form stable carbonates and silica gel, which can contribute to strength development. This process is being investigated as a method for carbon dioxide sequestration. tandfonline.comtandfonline.comfrontierspartnerships.org

The inherent carbonation reactivity of pure merwinite is low. tandfonline.comtandfonline.com However, research has demonstrated that its reactivity can be significantly enhanced through chemical activation. One effective method is the addition of sodium dihydrogen phosphate (B84403) (NaH₂PO₄), which promotes the dissolution of Ca²⁺ and Mg²⁺ ions from the merwinite structure. These dissolved ions then react with CO₂. The phosphate precipitates formed in this process act as nucleation sites for the carbonation products, primarily calcite and amorphous silica. tandfonline.comtandfonline.com This activation can lead to a dense microstructure of interlocked calcite crystals and highly polymerized silica gel, resulting in substantial improvements in mechanical properties. tandfonline.com

| Activation Condition | Compressive Strength (MPa) | CO₂ Uptake (wt.%) | Carbonation Time (hours) |

|---|---|---|---|

| Control (No Activator) | <30 | <6 | 24 |

| 1 mol/L NaH₂PO₄ | 74.57 | 11.88 | 24 |

Occurrence and Behavior in Metallurgical Slags (e.g., Blast Furnace Slag, Stainless Steel Slag)

Merwinite is a common crystalline mineral found in various metallurgical slags, including those from blast furnaces and stainless steel production. diva-portal.orgwikipedia.orgsaimm.org.zascispace.com Its presence is a result of the specific chemical composition of the slag and the cooling conditions employed after the metallurgical process.

The formation of merwinite in slags is governed by the phase equilibria of the CaO-MgO-SiO₂-Al₂O₃ system. arizona.edumdpi.com In many blast furnace slags, which are typically rich in these four components, merwinite can crystallize during cooling. uni-augsburg.de To produce a glassy, reactive slag (granulated blast furnace slag or GGBFS) suitable for use in cement, the molten slag must be rapidly quenched to prevent the crystallization of phases like merwinite and melilite. wikipedia.org

In some slag systems, merwinite is identified as a metastable phase. psu.edujst.go.jp For example, studies on the crystallization of blast furnace slag glass have shown that merwinite can be the first phase to crystallize from the glass at lower temperatures (e.g., around 920°C), but it disappears upon further heating as more thermodynamically stable phases like melilite form. psu.edutaylorandfrancis.com The liquidus temperature of the slag, a critical parameter in furnace operations, is influenced by the primary phase fields, with merwinite being a key primary phase in certain compositional ranges. mdpi.com In stainless steel slags, particularly from Argon Oxygen Decarburization (AOD) converters, increasing the MgO content can shift the mineral composition towards the formation of merwinite and bredigite, which helps to stabilize the slag and prevent its disintegration. saimm.org.za

| Slag Type | Primary Mineral Phases | Reference |

|---|---|---|

| Crystalline Blast Furnace Slag | Melilite (Åkermanite-Gehlenite), Merwinite | wikipedia.orguni-augsburg.de |

| Stainless Steel Slag (AOD) | Merwinite, Bredigite, Dicalcium Silicate (B1173343) | saimm.org.za |

| Electric Arc Furnace (EAF) Slag (Stainless) | Merwinite, Magnetite, Dicalcium Silicate, Spinel | mater-tehnol.si |

Merwinite in metallurgical slags can participate in solid solutions, incorporating various elements into its crystal structure. This behavior is particularly relevant for the distribution of elements like chromium in stainless steel slags. diva-portal.org In Electric Arc Furnace (EAF) slag from stainless steel production, chromium has been found to be distributed in the merwinite matrix phase in the form of an oxide. mater-tehnol.si

The cooling rate of the slag significantly affects the composition and formation of solid solutions. pyro.co.za In some MgO-stabilized stainless steel slags, merwinite is found in a dominant mineral mixture with bredigite. saimm.org.za Furthermore, investigations into electric arc furnace slags have identified merwinite alongside other complex solid solution phases such as wuestite ((Fe,Mg,Mn,Ca)O) and various spinels, where elements like chromium and vanadium can be sequestered. unileoben.ac.at The ability of merwinite to host such elements within its structure has implications for the environmental behavior and potential valorization of these slag materials.

Crystallization Phenomena in Slags

The crystallization of merwinite (Ca₃Mg(SiO₄)₂) is a significant phenomenon in various industrial slags, including blast furnace and steel slags. Its formation is intricately linked to the chemical composition of the slag, the cooling rate, and the temperature profile during processing.

The ratio of magnesium oxide (MgO) to aluminum oxide (Al₂O₃) is a critical factor. Studies on blast furnace slag have shown that the primary crystal phase can transform from merwinite to åkermanite as the MgO/Al₂O₃ ratio decreases from 1.5 to 1.0. This transition significantly alters the crystallization onset and ending temperatures, as well as the crystal growth rate. researchgate.net In synthetic CaO-SiO₂-Al₂O₃-MgO slags, increasing MgO content has been observed to promote the crystallization of merwinite. sci-hub.se

The cooling rate also plays a crucial role. Rapid cooling can lead to the formation of metastable phases like merwinite. psu.edutaylorandfrancis.com In some slag glass systems, merwinite has been identified as a metastable phase that precipitates at around 1000°C and subsequently disappears upon further heating as the thermodynamically stable phase, melilite, forms. psu.edutaylorandfrancis.com The addition of certain components can influence merwinite crystallization. For example, the addition of ZnFe₂O₄ to synthetic stainless steel slags has been shown to enhance the crystallization of both spinel and merwinite phases while suppressing the precipitation of α-Ca₂SiO₄. scispace.com This is attributed to a decrease in slag viscosity, which in turn increases the crystal growth rate of merwinite. scispace.com

The morphology of merwinite crystals in slags can vary. In addition to the skeletal forms from rapid quenching, studies on glass-ceramics derived from foundry slag have revealed three-dimensional crystal growth with a polyhedron morphology. scielo.br

Research into the kinetics of merwinite crystallization has provided quantitative insights into its formation.

Table 1: Kinetic Parameters for Merwinite Crystallization

| System | Method | Activation Energy for Growth (kJ/mol) | Avrami Index (n) | Crystal Growth Mechanism | Reference |

|---|---|---|---|---|---|

| Brazilian blast-furnace slag glass | DTA | ~690 (165 kcal/mol) | - | - | psu.edu |

Geological and Petrological Contexts

Merwinite is a comparatively rare mineral in geological settings, typically indicative of high-temperature and relatively low-pressure metamorphic environments.

Formation in Metamorphic Rocks

Merwinite is characteristically found in contact metamorphic zones, particularly where siliceous dolomitic limestones have been subjected to high temperatures. ontosight.aiwebmineral.comhandbookofmineralogy.org These environments, often referred to as skarns, provide the necessary chemical components (Ca, Mg, Si) and thermal energy for its formation. wikipedia.orgrruff.infopublications.gc.causgs.gov The type locality for merwinite is the Crestmore quarries in California, where it occurs in a high-temperature, low-pressure contact metamorphic zone within marbles. webmineral.comhandbookofmineralogy.orgmindat.org

In these settings, merwinite is frequently found in association with other high-temperature calc-silicate minerals. Common associated minerals include gehlenite, spurrite, monticellite, and vesuvianite. handbookofmineralogy.org The formation of merwinite and its associated minerals from siliceous dolomites often involves irreversible decarbonation reactions where calcite is a key reactant. up.ac.za The sequence of mineral formation with increasing metamorphic grade in such rocks can include the appearance of talc, tremolite, forsterite, diopside (B82245), periclase, wollastonite, monticellite, åkermanite, spurrite, and finally merwinite and larnite at the highest temperatures. opengeology.org

Occurrence as Inclusions in Mantle Minerals (e.g., Diamond)

A significant discovery has been the identification of merwinite as a mineral inclusion within a diamond from the São Luiz river alluvial deposits in Juina, Brazil. researchgate.netminsocam.orggeoscienceworld.org This was the first reported occurrence of merwinite in a diamond, providing unique insights into the chemistry of the Earth's deep mantle. researchgate.netminsocam.orgminsocam.org

The merwinite inclusion, with a composition of Ca₂.₈₅Mg₀.₉₆Fe₀.₁₁Si₂.₀₄O₈, was found in the central growth domain of the diamond. researchgate.netminsocam.org It was associated with other inclusions, specifically walstromite-structured CaSiO₃ in the core and olivine (B12688019) ((Mg₀.₈₆Fe₀.₁₄)₂SiO₄) in the rim of the diamond. researchgate.netminsocam.orggeoscienceworld.org The merwinite inclusion also contained microinclusions of calcite. minsocam.orggeoscienceworld.org

The presence of this specific mineral assemblage suggests a unique formation environment within the mantle. Experimental data indicate that under mantle pressures, merwinite can only form in a specific calcium-rich, and magnesium- and silicon-depleted environment, which differs from typical peridotitic or eclogitic mantle lithologies. researchgate.netgeoscienceworld.org It is proposed that such chemical conditions can arise from the interaction of a subduction-derived calcium carbonatite melt with the surrounding peridotitic mantle. researchgate.netgeoscienceworld.org The partial reduction of this melt could lead to the simultaneous crystallization of Ca-rich silicates like merwinite and CaSiO₃ along with diamond. researchgate.netminsocam.orggeoscienceworld.org

Stability in Deep Earth Environments

Experimental studies have demonstrated that merwinite is stable under the high-pressure and high-temperature conditions characteristic of the Earth's upper mantle. It has been shown to be stable up to at least 16 GPa and 2000°C. geoscienceworld.orgmsu.ru Thermodynamic calculations and experiments indicate that merwinite, in combination with forsterite and diopside, becomes a stable assemblage above 1 GPa. msu.ru

The stability of merwinite at high pressures suggests it could be an important phase in Ca-rich, Si-poor regions of the mantle. msu.ru Its presence could influence the stability of other major mantle minerals. For example, one proposed reaction involves the breakdown of diopside to form merwinite and spinel, which would have implications for seismic discontinuities in the mantle. arizona.edu Another potential high-pressure reaction is the transformation of diopside and merwinite into a calcium-silicate perovskite phase and periclase at pressures around 18 GPa. msu.ru

Furthermore, the merwinite structure has been shown to be a potential host for alkali elements, such as sodium and potassium, in the upper mantle. msu.ruresearchgate.net Experimental work has synthesized merwinite-structured phases containing significant amounts of Na and K at pressures of 5.5 to 7 GPa. researchgate.net This suggests that merwinite could play a role in the deep-earth cycling of these elements and act as a mineralogical indicator for the interaction of mantle peridotites with alkaline carbonatitic liquids. msu.ruresearchgate.net

Interaction with Other Mineral Phases in Composite Systems

The stability and reaction relationships of merwinite with other mineral phases are crucial for understanding its behavior in both industrial and geological systems.

In metallurgical slags, merwinite is often found coexisting with phases such as melilite (a solid solution of åkermanite and gehlenite), larnite (Ca₂SiO₄), and spinel. arizona.edutaylorandfrancis.com As previously noted, merwinite can be a metastable precursor to the more stable melilite phase in some slag compositions. psu.edutaylorandfrancis.com The addition of MgO to slag systems can favor the formation of merwinite over other silicate phases like gehlenite, as MgO shows higher reactivity with SiO₂ than Al₂O₃ does. nih.gov In chromium-containing slags, it is possible for a small fraction of chromium to be incorporated into the merwinite structure. scirp.org

In geological contexts, particularly in skarns and high-grade metamorphic rocks, merwinite is part of complex mineral assemblages. Its formation is often linked with minerals such as spurrite, gehlenite, monticellite, diopside, and forsterite. handbookofmineralogy.orgup.ac.za Experimental studies on the CaO-MgO-SiO₂ system have established the stability field of merwinite relative to these other phases. researchgate.net For instance, at high pressures (above 1 GPa), the assemblage of merwinite + forsterite + diopside becomes stable. msu.ru In hydrothermal experiments, diopside has been shown to dissolve incongruently to form merwinite and forsterite in pure H₂O. iu.edu The crystal structure of merwinite, consisting of [MgO₆] octahedra linked at each corner by [SiO₄] tetrahedra, contributes to its greater stability compared to some other calc-silicate minerals like bredigite. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Tricalcium;magnesium;disilicate (Merwinite) | Ca₃Mg(SiO₄)₂ |

| Åkermanite | Ca₂MgSi₂O₇ |

| Aluminum oxide | Al₂O₃ |

| Bredigite | Ca₇Mg(SiO₄)₄ |

| Calcite | CaCO₃ |

| Calcium oxide | CaO |

| Diopside | CaMgSi₂O₆ |

| Forsterite | Mg₂SiO₄ |

| Gehlenite | Ca₂Al₂SiO₇ |

| Larnite | Ca₂SiO₄ |

| Magnesium oxide | MgO |

| Melilite | (Ca,Na)₂(Al,Mg,Fe²⁺)(Si,Al)₂O₇ |

| Monticellite | CaMgSiO₄ |

| Olivine | (Mg,Fe)₂SiO₄ |

| Periclase | MgO |

| Perovskite (Ca-silicate) | CaSiO₃ |

| Silicon dioxide | SiO₂ |

| Spinel | MgAl₂O₄ |

| Spurrite | Ca₅(SiO₄)₂(CO₃) |

| Talc | Mg₃Si₄O₁₀(OH)₂ |

| Tremolite | Ca₂Mg₅Si₈O₂₂(OH)₂ |

| Vesuvianite | Ca₁₀(Mg,Fe)₂Al₄(SiO₄)₅(Si₂O₇)₂(OH)₄ |

| Walstromite | CaSiO₃ |

| Wollastonite | CaSiO₃ |

Advanced Characterization Techniques Applied to Merwinite Research

X-ray Diffraction (XRD) for Phase Identification and Structural Analysis

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and analyzing their structure. andersonmaterials.com In merwinite research, XRD is essential for confirming the synthesis of the pure merwinite phase and for studying its crystallographic details. iau.irresearchgate.net The identification of merwinite is confirmed by matching the experimental diffraction pattern with standard data, such as that from the RRUFF database (ID: R070195). rruff.info

Studies have shown that merwinite possesses a monoclinic crystal structure. researchgate.net XRD analysis is used to determine the phase composition, lattice parameters, and the degree of crystallinity. cas.czuc.edu For instance, quenching heated glass of åkermanite composition from specific temperatures, followed by XRD analysis, revealed that the initial exothermic peak in thermal analysis corresponds to the crystallization of merwinite. arizona.edu It has also been used to study the hydration reactions of calcium-silicate-based materials, where changes in the peak intensities of tricalcium silicate (B1173343) and dicalcium silicate are observed after setting. ceon.rs

In the context of coatings, XRD is used to evaluate the composition of the feedstock powder before and after processes like plasma spraying to ensure phase stability. nih.govresearchgate.net For example, when a sol-gel synthesized tricalcium magnesium disilicate powder was coated on a Ti-6Al-4V alloy, XRD patterns confirmed the presence of the merwinite phase. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides information about the chemical bonds and functional groups within a material. nih.govmdpi.com In the study of merwinite, FTIR is used to analyze the vibrations of the silicate (SiO₄) tetrahedra, which are the fundamental building blocks of its structure.

The FTIR spectra of merwinite typically show characteristic absorption bands in the 400–2000 cm⁻¹ range. iau.ir Bands in the region of 750 cm⁻¹ are attributed to bending vibrations of the silicate structure, while bands between 700 and 1000 cm⁻¹ correspond to the stretching vibrations of these same groups. iau.ir More specifically, vibrations in the 800-1200 cm⁻¹ range are due to the symmetric stretching of Si-O bonds. researchgate.net These characteristic peaks help to confirm the presence of the silicate network in synthesized materials. iau.irresearchgate.net

FTIR is also employed to monitor changes in the material's surface chemistry, for example, after immersion in simulated body fluid (SBF). The appearance of new bands can indicate the formation of an apatite layer, a key indicator of bioactivity. researchgate.netresearchgate.net

| Vibrational Mode | **Wavenumber Range (cm⁻¹) ** | Reference |

| Bending vibrations of silicate structure | ~750 | iau.ir |

| Stretching vibrations of silicate structure | 700-1000 | iau.ir |

| Symmetric stretching of Si-O bonds | 800-1200 | researchgate.net |

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of materials at high magnification. deringerney.com In merwinite research, SEM is used to examine the shape, size, and arrangement of particles in powders and the surface features of coatings and scaffolds. iau.irresearchgate.netresearchgate.net

For instance, SEM images of nanostructured merwinite synthesized by a sol-gel method revealed nonhomogeneous structures with agglomerated, irregularly shaped particles with sizes in the range of 10-30 nm. researchgate.net When used as a coating, SEM analysis can reveal the uniformity and thickness of the layer. researchgate.net For example, a plasma-sprayed merwinite coating on a Ti-6Al-4V substrate was found to be about 16.4 µm thick with no microcracks at the interface, indicating good bonding. researchgate.net

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of a sample. nih.govjeol.com This technique generates maps showing the distribution of constituent elements on the sample's surface. jeol.comresearchgate.net In the context of merwinite, EDS is used to confirm the presence and semi-quantitatively identify the elemental composition of calcium, magnesium, silicon, and oxygen in the synthesized material or coating. nih.gov This is crucial for verifying that the correct stoichiometry of Ca₃Mg(SiO₄)₂ has been achieved. nih.gov

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the detailed observation of the internal structure and nanostructure of materials. kstudy.com In the study of nano-sized merwinite, TEM is used to determine the particle size and observe the morphology of individual nanoparticles. iau.ir

For example, TEM analysis of merwinite synthesized by a modified sol-gel method showed non-agglomerated, mono-dispersed spherical particles with a size of approximately 55 nm. iau.ir In another study, TEM images of sol-gel synthesized tricalcium magnesium silicate powder showed crystallite sizes of less than 100 nm. nih.gov Research on nanostructured merwinite coatings prepared by plasma-spraying also utilized TEM to examine the phase composition and microstructure of the powders. researchgate.netkstudy.com

Thermal Analysis (TGA-DTA/DSC) for Phase Transformations and Crystallization Temperature

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal stability, phase transformations, and crystallization behavior of materials as a function of temperature. researchgate.net

In merwinite research, DTA and DSC are used to determine its crystallization temperature. For instance, studies on the crystallization of a glass with åkermanite composition showed an exothermic peak corresponding to the formation of merwinite. arizona.edu Quenching the material from this temperature and analyzing it with XRD confirmed the crystallization of merwinite (3CaO·MgO·2SiO₂). arizona.edu The crystallization temperature of merwinite has been identified through thermal analysis in various studies. researchgate.net For example, a DTA curve of a synthesized powder showed an exothermic peak at 800°C, attributed to the crystallization of bredigite, a related calcium magnesium silicate phase. researchgate.net Another study on blast-furnace slag glass identified merwinite as a metastable phase that crystallized first, followed by the formation of melilite and larnite at higher temperatures. psu.edu

| Thermal Event | Observed Temperature (°C) | Technique | Notes | Reference |

| Merwinite Crystallization | 830 | High-Temperature Microscopy | Observed after approximately 15 minutes. | arizona.edu |

| Merwinite Crystallization | 920 | DSC/XRD | First crystalline phase to form from blast-furnace slag glass. | psu.edu |

| Bredigite Crystallization | 800 | DTA | Exothermic peak indicating crystallization. | researchgate.net |

High-Temperature Confocal Scanning Laser Microscopy

High-Temperature Confocal Scanning Laser Microscopy (HT-CSLM) is an advanced in-situ technique that allows for the direct observation of microstructural changes and phase transformations at high temperatures in real-time. researchgate.netkth.semetallurgy.at This method is particularly useful for studying dynamic processes like melting, solidification, and crystallization. kth.se

In the context of materials related to merwinite, HT-CSLM has been used to observe the formation of the first liquid phase in refractory bricks containing magnesia, spinel, and various calcium silicates, including merwinite. unileoben.ac.at It has also been employed to study the crystallization of glass, providing direct visual evidence of the formation of crystalline phases at elevated temperatures. arizona.edu The technique offers excellent resolution and contrast, even at temperatures up to 1600-1750°C, by using a laser as the light source and a pinhole to block thermal radiation from the sample. kth.semetallurgy.atiitb.ac.in

Electron Probe Microanalysis (EPMA) for Quantitative Composition of Solid Solutions

Electron Probe Microanalysis (EPMA) is a powerful, non-destructive technique used for determining the precise in-situ chemical composition of minute solid samples. carleton.eduat-spectrosc.com This method is essential for analyzing the composition of merwinite and identifying the extent of solid solutions, where other elements substitute into the crystal lattice. carleton.edu The technique involves bombarding a focused electron beam onto a sample and analyzing the characteristic X-rays emitted, which allows for quantitative elemental analysis at a micron scale. carleton.edu

In materials science and geology, EPMA is routinely used to verify the composition of synthesized phases in experimental studies and to analyze minerals in their natural rock context. at-spectrosc.comjst.go.jp Research on phase equilibria in systems relevant to industrial processes, such as blast furnace slags, frequently employs EPMA to measure the composition of merwinite and coexisting phases. jst.go.jpresearchgate.net

Studies have shown that the composition of merwinite measured by EPMA is consistently close to its ideal stoichiometry of Ca₃Mg(SiO₄)₂. jst.go.jp However, EPMA is particularly valuable for characterizing deviations from this ideal formula. For instance, in complex systems, merwinite can incorporate other elements. Research on alkali-rich phases has identified merwinite-structured compounds where sodium (Na) and potassium (K) substitute for calcium (Ca), and silicon (Si) substitutes for magnesium (Mg). researchgate.net The quantitative data from EPMA is critical for establishing the chemical formulas of these solid solutions and understanding the geochemical conditions of their formation. researchgate.netgfz-potsdam.de

Table 1: Representative Compositions of Merwinite and Related Phases Determined by Microanalysis

| Phase | Ideal Formula | Measured Formula / Composition Notes | Source |

|---|---|---|---|

| Merwinite | Ca₃Mg(SiO₄)₂ | Composition confirmed to be close to stoichiometry in CaO–SiO₂–Al₂O₃–MgO systems. | jst.go.jp |

| Merwinite (from Crestmore, CA) | Ca₃Mg(SiO₄)₂ | Ca₂.₉₈(Mg₀.₉₆Fe₀.₀₆)₌₁.₀₂(Si₁.₉₈Al₀.₀₄)₌₂.₀₂O₈ | handbookofmineralogy.org |

| Alkali-Rich Merwinite-Structured Phase | [Ca₃₋₂ₓ(Na,K)₂ₓ][Mg₁₋ₓSiₓ]Si₂O₈ | (Ca₂.₀₆Na₀.₈₆K₀.₀₈)(Mg₀.₅₃Si₀.₄₅Al₀.₀₃)Si₂.₀₀O₈. Shows negative correlation between (Na+K) and Ca, and positive correlation with Si. | researchgate.net |

| Merwinite (RRUFF Database) | Ca₃Mg(SiO₄)₂ | Ca₃.₀₀(Mg₀.₉₈Fe²⁺₀.₀₂)Σ=₁(Si₁.₀₀O₄)₂ | rruff.info |

Single Crystal X-ray Analysis for Atomic Arrangement

The foundational study by Moore and Araki in 1972 revealed the detailed atomic structure of merwinite. geoscienceworld.orgarizona.edu They determined that merwinite crystallizes in the monoclinic system with the space group P2₁/a. geoscienceworld.orgmindat.org The structure is characterized as an unusual example of dense packing, where both oxygen and calcium ions contribute to the dense-packed layers. geoscienceworld.orgarizona.edu